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molecular formula C6H14O3<br>C6H14O3<br>CH3CH2OCH2CH2OCH2CH2OH B124667 Diethylene Glycol Monoethyl Ether CAS No. 111-90-0

Diethylene Glycol Monoethyl Ether

Cat. No. B124667
M. Wt: 134.17 g/mol
InChI Key: XXJWXESWEXIICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08668914B2

Procedure details

Approximately 20 to 40 mg of the test material was weighed into pre-tared sterile glass vials and the precise weight was recorded. Vehicle volume was then calculated to give a 50% w/v solution, and the vehicle was added. Two different vehicles were used, as indicated in Examples. DMSO vehicle was prepared from 100% DMSO (EMD Biosciences Cat. #MX1458-6, Lot #42364321). Transcutol vehicle was prepared from 100% transcutol (Gattefosse a.s.a., Cedex, France). Samples were then vortexed vigorously until the dry powder was visually brought into solution. In some cases, samples need to be briefly warmed to 37° C. Stock solution aliquots can be frozen in small aliquots and maintained at approximately −20° C., or used immediately after preparation. Racemic mixtures of equol were prepared for testing at concentrations of 0 (control), 0.3, 1.0, and 5.0%. A positive control was prepared using ascorbic acid at a concentration of 50 μg/ml in DMEM/F-12. After stock solutions were diluted for use they were then discarded.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
test material
Quantity
30 (± 10) mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][OH:9].O=[C:11]1O[C@H:16]([C@H:18]([CH2:20]O)[OH:19])[C:14](O)=[C:12]1O>CS(C)=O>[CH3:1][CH2:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][OH:9].[CH:11]1[C:12]([C@H:4]2[CH2:5][O:6][C:7]3[CH:8]=[C:18]([OH:19])[CH:16]=[CH:14][C:12]=3[CH2:11]2)=[CH:14][CH:16]=[C:18]([OH:19])[CH:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCCOCCO
Step Two
Name
test material
Quantity
30 (± 10) mg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
37 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a 50% w/v solution
ADDITION
Type
ADDITION
Details
the vehicle was added
TEMPERATURE
Type
TEMPERATURE
Details
Stock solution aliquots can be frozen in small aliquots
TEMPERATURE
Type
TEMPERATURE
Details
maintained at approximately −20° C.
CUSTOM
Type
CUSTOM
Details
after preparation
CUSTOM
Type
CUSTOM
Details
A positive control was prepared
ADDITION
Type
ADDITION
Details
After stock solutions were diluted for use they

Outcomes

Product
Name
Type
product
Smiles
CCOCCOCCO
Name
Type
product
Smiles
C1=CC(=CC=C1[C@@H]2CC=3C=CC(=CC3OC2)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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